molecular formula C9H10N2O B1524890 6-Amino-1-methyl-2-oxoindoline CAS No. 813424-16-7

6-Amino-1-methyl-2-oxoindoline

Cat. No. B1524890
CAS RN: 813424-16-7
M. Wt: 162.19 g/mol
InChI Key: ZCWBZPQIYOHKEX-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-2-oxoindoline, also known as AMOI, is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is a light yellow solid and has gained interest among researchers due to its potential biological properties and applications.


Molecular Structure Analysis

The IUPAC name for 6-Amino-1-methyl-2-oxoindoline is 6-amino-1-methyl-1,3-dihydro-2H-indol-2-one . The InChI code is 1S/C9H10N2O/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-5,12H,10H2,1H3 .


Physical And Chemical Properties Analysis

6-Amino-1-methyl-2-oxoindoline is a light yellow solid . and should be stored at room temperature . The compound is stable under normal conditions .

Scientific Research Applications

Alzheimer’s Disease Treatment

6-Amino-1-methyl-2-oxoindoline: derivatives have been designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease (AD) . These compounds aim to address the decrease in the neurotransmitter acetylcholine, which is a significant factor in the progression of AD.

Anticancer Activity

Several derivatives of 6-Amino-1-methyl-2-oxoindoline have shown strong cytotoxicity against human cancer cell lines, including colon, prostate, and lung cancers . For instance, certain compounds exhibited IC50 values in the range of 0.65–7.17 µM, indicating their potential as anticancer agents .

Antiviral Agents

Indole derivatives, including those related to 6-Amino-1-methyl-2-oxoindoline , have been reported to possess antiviral activities. Specific compounds have shown inhibitory activity against influenza A and other viruses, highlighting their potential as antiviral agents .

Apoptosis Induction in Cancer Cells

6-Amino-1-methyl-2-oxoindoline: -based compounds have been evaluated for their ability to induce apoptosis in cancer cells. These compounds have been found to accumulate cells in the S phase of the cell cycle and substantially induce late cellular apoptosis, which is a desirable effect in cancer treatment .

Procaspase-3 Activation

Novel derivatives of 6-Amino-1-methyl-2-oxoindoline have been synthesized to activate procaspase-3, an enzyme that plays a crucial role in apoptosis. Some compounds showed cytotoxicity equal or superior to the positive control PAC-1, the first procaspase-3 activating compound .

Radical Scavenging Activity

In the search for bioactive molecules, 6-Amino-1-methyl-2-oxoindoline derivatives have been assessed for their radical scavenging activity. Although most compounds showed only weak activity, this application is still noteworthy in the context of antioxidant research .

Biological Potential of Indole Derivatives

The indole scaffold, which includes 6-Amino-1-methyl-2-oxoindoline , is found in many bioactive compounds. These derivatives have a wide range of biological activities, such as anti-inflammatory, antimicrobial, antitubercular, antidiabetic, and antimalarial activities, making them a rich area for further research and development .

Drug Synthesis and Design

The indole nucleus, part of the 6-Amino-1-methyl-2-oxoindoline structure, is a key component in the synthesis of various drugs. Its incorporation into medicinal compounds has led to the development of drugs with a broad spectrum of biological activities .

Safety and Hazards

6-Amino-1-methyl-2-oxoindoline may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fumes/gas/mist/vapours/spray, and to use personal protective equipment .

properties

IUPAC Name

6-amino-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWBZPQIYOHKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680578
Record name 6-Amino-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

813424-16-7
Record name 6-Amino-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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